molecular formula C10H16N2O3S B2409876 N-[(1-Ethylsulfonylpyrrolidin-2-yl)methyl]prop-2-ynamide CAS No. 2411199-49-8

N-[(1-Ethylsulfonylpyrrolidin-2-yl)methyl]prop-2-ynamide

Cat. No.: B2409876
CAS No.: 2411199-49-8
M. Wt: 244.31
InChI Key: OIMIKUZIMZIKOG-UHFFFAOYSA-N
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Description

N-[(1-Ethylsulfonylpyrrolidin-2-yl)methyl]prop-2-ynamide is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an ethylsulfonyl group, and a prop-2-ynamide moiety. The combination of these functional groups imparts specific chemical properties that make it an interesting subject for study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Ethylsulfonylpyrrolidin-2-yl)methyl]prop-2-ynamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation, using reagents like ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Prop-2-ynamide Moiety: The final step involves the coupling of the pyrrolidine derivative with a prop-2-ynamide precursor, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Ethylsulfonylpyrrolidin-2-yl)methyl]prop-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethylsulfonyl group or the prop-2-ynamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

N-[(1-Ethylsulfonylpyrrolidin-2-yl)methyl]prop-2-ynamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-Ethylsulfonylpyrrolidin-2-yl)methyl]prop-2-ynamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-Methylsulfonylpyrrolidin-2-yl)methyl]prop-2-ynamide
  • N-[(1-Propylsulfonylpyrrolidin-2-yl)methyl]prop-2-ynamide
  • N-[(1-Butylsulfonylpyrrolidin-2-yl)methyl]prop-2-ynamide

Uniqueness

N-[(1-Ethylsulfonylpyrrolidin-2-yl)methyl]prop-2-ynamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[(1-ethylsulfonylpyrrolidin-2-yl)methyl]prop-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c1-3-10(13)11-8-9-6-5-7-12(9)16(14,15)4-2/h1,9H,4-8H2,2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMIKUZIMZIKOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC1CNC(=O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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